molecular formula C21H21N3O4 B2691195 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048005-99-7

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2691195
CAS No.: 1048005-99-7
M. Wt: 379.416
InChI Key: JUFREVLYXHOVNK-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is an organic compound featuring a furan ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)pentanoic acid
  • 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)hexanoic acid

Uniqueness

Compared to similar compounds, 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(13-19(21(26)27)22-14-18-7-4-12-28-18)24-17-10-8-16(9-11-17)23-15-5-2-1-3-6-15/h1-12,19,22-23H,13-14H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFREVLYXHOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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